4-fluoro-3-iodo-6-methyl-2H-indazole
Description
Overview of the Indazole Scaffold in Contemporary Chemical Research
The indazole scaffold, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govrsc.orgpharmablock.com Recognized as a "privileged scaffold," its structure is a recurring motif in a multitude of biologically active molecules. pharmablock.comresearchgate.netbenthamdirect.com The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide array of derivatives with significant pharmacological activities. nih.govresearchgate.net
Nitrogen-containing heterocycles are fundamental building blocks for numerous natural products and synthetic drugs. nih.gov Within this class, indazoles have garnered substantial attention due to their broad spectrum of biological properties, including anti-inflammatory, antitumor, antibacterial, and anti-HIV activities. nih.govresearchgate.netnih.gov The presence of the indazole core in several FDA-approved drugs underscores its therapeutic importance. nih.gov Marketed drugs containing the indazole scaffold are used in the treatment of various conditions, such as renal cell cancer, non-small cell lung cancer, and chemotherapy-induced nausea. nih.gov
The significance of the indazole scaffold can be attributed to several key factors:
Bioisosterism: Indazole can act as a bioisostere for phenol (B47542) or indole, potentially improving metabolic stability and target affinity. pharmablock.com
Fragment-Based Drug Discovery (FBDD): It serves as a privileged fragment in FBDD, a strategy for identifying lead compounds. pharmablock.com
Scaffold Hopping: The indazole framework is a successful scaffold in "scaffold hopping" exercises, particularly for developing protein kinase inhibitors. pharmablock.com
Researchers continue to develop novel synthetic methods to construct and functionalize the indazole ring, aiming to create derivatives with enhanced biological activities. nih.govrsc.org
The Significance of 2H-Indazole Tautomerism in Heterocyclic Systems
A defining characteristic of the indazole system is its ability to exist in different tautomeric forms. Tautomerism involves the interconversion of structural isomers through the migration of a proton. wikipedia.org For indazole, the most common forms are 1H-indazole and 2H-indazole (also known as isoindazole), which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.govnih.gov
| Tautomer | Structure Description | Relative Stability |
| 1H-Indazole | Benzenoid structure | Generally the predominant and more thermodynamically stable tautomer. nih.govnih.govresearchgate.net |
| 2H-Indazole | Quinonoid structure | Generally less stable than the 1H-tautomer due to a loss of aromaticity. researchgate.net |
The tautomeric equilibrium between these forms is a critical factor that profoundly influences the synthesis, reactivity, and physicochemical and biological properties of indazole derivatives. nih.govacs.org While the 1H-tautomer is typically more stable, the 2H-tautomer is also of significant interest. researchgate.net The stabilization of the 2H-tautomer can be achieved through specific substitution patterns or intermolecular interactions like hydrogen bonding. nih.gov For instance, N-alkylation can lock the molecule into a specific tautomeric form, such as the 2H-indazole.
The study of tautomerism is fundamental in heterocyclic chemistry as it affects:
Chemical Reactivity: The different electronic distribution in each tautomer can lead to different reactivity towards reagents. numberanalytics.com
Physical Properties: Properties such as dipole moment, boiling point, and solubility can vary between tautomers. numberanalytics.com
Biological Activity: The specific three-dimensional shape and hydrogen bonding capabilities of a tautomer determine its interaction with biological targets like enzymes and receptors. acs.org
Understanding and controlling the tautomeric preference is therefore a key aspect of designing and synthesizing novel indazole-based compounds for specific applications. numberanalytics.com
Contextualizing 4-Fluoro-3-iodo-6-methyl-2H-indazole within Indazole Research
The compound this compound represents a highly functionalized derivative within the indazole family. Its structure is notable for several specific substitutions on the core scaffold, each contributing to its potential utility and research interest.
2H-Indazole Core: The designation "2H-indazole" indicates that the nitrogen at position 2 of the pyrazole ring is substituted, in this case, likely implicitly with a hydrogen unless a substituent is specified. This fixes the tautomeric form, which is crucial for predictable interactions with biological targets. The 2H-indazole scaffold itself is a key feature in several bioactive molecules. acs.org
Iodine at C3-position: Halogenation, particularly iodination, at the C3-position of the indazole ring is a common and important synthetic modification. chim.it The iodine atom is a versatile functional group that can be used for further structural modifications through reactions like metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of other substituents. chim.it This makes 3-iodoindazoles valuable intermediates in the synthesis of complex molecules. chemimpex.com
Fluorine at C4-position: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry. Fluorine substitution can significantly alter a molecule's properties by:
Modulating electronic properties of the aromatic ring.
Increasing metabolic stability by blocking sites of oxidation.
Enhancing binding affinity to target proteins.
Altering lipophilicity and bioavailability.
Methyl at C6-position: The methyl group at the C6-position can also influence the compound's steric and electronic properties, potentially affecting its biological activity and selectivity.
Given these features, this compound is likely a key intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.comchemimpex.com Its structure combines the stable 2H-indazole core with strategically placed functional groups that are highly desirable in drug discovery programs, particularly in the development of targeted therapies. evitachem.com The compound serves as a versatile building block for creating libraries of novel indazole derivatives to be screened for various biological activities. chemimpex.comevitachem.com
Properties
IUPAC Name |
4-fluoro-3-iodo-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVURAVXLLWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646502 | |
| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-16-7 | |
| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Indazoles
General Synthetic Strategies for the Indazole Core
A variety of synthetic methods have been developed to construct the indazole ring system, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling strategies.
Palladium catalysis has emerged as a powerful tool for the synthesis of indazoles. One notable approach involves the palladium-catalyzed annulation of arynes, which provides a versatile route to substituted indazoles nih.gov. Additionally, palladium-catalyzed coupling reactions, such as the Suzuki and Heck reactions, are instrumental in the elaboration of pre-formed indazole cores. For instance, a 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole can undergo a Heck reaction with 2-vinyl pyridine in the presence of a palladium(II) acetate catalyst to yield the corresponding 3-substituted product google.com. These reactions offer a high degree of control over the substitution pattern and are compatible with a wide range of functional groups.
Copper-catalyzed reactions represent another important avenue for indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides an efficient synthesis of 2H-indazoles organic-chemistry.org. This method is valued for its operational simplicity and the use of a green solvent, polyethylene glycol organic-chemistry.org. The catalyst is crucial for the formation of both the C-N and N-N bonds necessary for constructing the indazole ring organic-chemistry.org.
In addition to metal-catalyzed methods, several metal-free approaches for indazole synthesis have been developed. These methods often rely on oxidative C-H amination reactions. For example, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate can yield 1H-indazoles nih.gov. Another metal-free approach utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, producing 1H-indazoles in good yields nih.gov. A [3 + 2] dipolar cycloaddition of arynes and sydnones offers a rapid and efficient synthesis of 2H-indazoles under mild, metal-free conditions nih.gov.
Regioselective Functionalization of the Indazole Nucleus
The functionalization of the indazole ring at specific positions is crucial for modulating the biological activity of indazole-based compounds. Regioselectivity is a key challenge in this area, and various strategies have been developed to control the position of substitution.
Halogenation of the indazole nucleus provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.
The C3 position of the indazole ring is a common site for functionalization. Direct iodination at this position can be achieved under basic conditions. For example, treating an indazole with iodine (I2) and a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF) can yield 3-iodoindazoles in good yields chim.it. This method has been successfully applied to various substituted indazoles, including 6-bromoindazole and 5-methoxyindazole chim.it. The reaction to form 3-iodo-6-nitro-indazole proceeds by reacting 6-nitroindazole with iodine in the presence of potassium carbonate in DMF google.com. The table below summarizes the iodination of different indazole derivatives.
| Starting Material | Reagents | Product | Yield | Reference |
| 6-Bromoindazole | I2, KOH, DMF | 6-Bromo-3-iodoindazole | Good | chim.it |
| 5-Methoxyindazole | I2, KOH, Dioxane | 5-Methoxy-3-iodoindazole | Quantitative | chim.it |
| 6-Nitroindazole | I2, K2CO3, DMF | 3-Iodo-6-nitroindazole | Not specified | google.com |
Halogenation at Specific Positions (C3, C4, C6)
Introduction of Fluorine and other Halogens
The incorporation of halogens, particularly fluorine, into the indazole scaffold is a critical strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov Various methodologies have been developed for the regioselective halogenation of the indazole ring.
A direct and metal-free C-3 fluorination of 2H-indazoles has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.org This method is notable for its mild reaction conditions, employing water as a solvent under ambient air, which provides direct access to 3-fluoro-2H-indazole derivatives in good yields. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical pathway. organic-chemistry.org
Bromination of the indazole core can be achieved with high regioselectivity. For instance, the C-7 position of 4-substituted 1H-indazoles can be directly and efficiently brominated using N-bromosuccinimide (NBS). nih.govrsc.org This selective C-7 bromination provides a key intermediate for further functionalization, such as cross-coupling reactions. nih.gov
Iodination is another crucial transformation for creating versatile indazole intermediates. The C-3 position of the indazole ring can be functionalized by reaction with iodine (I₂) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). google.com For example, this method is effective for the C-3 iodination of 6-nitroindazole. google.com The resulting 3-iodoindazoles are valuable precursors for introducing various substituents through reactions like Suzuki or Heck couplings. google.com
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental for elaborating the indazole scaffold, enabling the synthesis of a diverse range of derivatives. These transformations can be directed to either the nitrogen or carbon atoms of the indazole ring, with regioselectivity being a key challenge. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of both 1H- and 2H-indazoles, providing access to 3-arylindazoles. researchgate.net Furthermore, one-pot sequences involving palladium-catalyzed alkylation followed by direct arylation have been developed for the synthesis of complex annulated 2H-indazoles. acs.org
C3-Arylation of 2H-Indazoles
The C-3 position of 2H-indazoles is a common site for functionalization. Significant progress has been made in developing methods for C3-arylation that avoid the use of transition metals. One such approach involves a visible-light-mediated, photocatalyst-free reaction between 2H-indazoles and aryl diazonium salts. researchgate.net This reaction proceeds under mild conditions, using pyridine in DMSO at room temperature, to afford C3-arylated 2H-indazoles in moderate to high yields. researchgate.net The formation of a ternary electron-donor-acceptor (EDA) complex between the indazole, pyridine, and the aryl diazonium cation is proposed to initiate the reaction. researchgate.net
Alternatively, organophotocatalysts can be employed. Eosin Y has been used to catalyze the C-3 arylation of 2H-indazoles with arenediazonium salts under green light irradiation, a method that is effective in both batch and continuous-flow reactors. researchgate.net
| Method | Aryl Source | Catalyst/Promoter | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Visible-Light-Mediated | Aryl Diazonium Salts | None (Pyridine as additive) | Blue LED, Pyridine, DMSO, RT | Up to 81% | researchgate.net |
| Organophotocatalysis | Arenediazonium Tetrafluoroborate | Eosin Y | Green Light, DIPEA, DMSO | Moderate to Good | researchgate.net |
| Metal-Catalyzed Cross-Coupling | Haloarenes | Pd or Cu catalysts | Varies (e.g., PdCl₂, phen, Ag₂CO₃) | Not specified | researchgate.net |
C7-Oxidative Arylation of 1H-Indazoles
While C-3 functionalization is common, arylation at the C-7 position offers an alternative route to novel indazole derivatives. An efficient method for the site-selective C-7 oxidative arylation of 1H-indazoles has been developed using a palladium catalyst. researchgate.netresearchgate.net This reaction is particularly effective for 1H-indazoles bearing an electron-withdrawing group (EWG) at the C-4 position, which directs the arylation to C-7. researchgate.net The reaction typically uses Pd(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, and an oxidant like Ag₂CO₃. researchgate.netnih.gov
A two-step approach is also a viable strategy for C-7 arylation. This involves an initial regioselective bromination at the C-7 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids. nih.gov This sequence allows for the synthesis of a wide array of C-7 arylated 4-substituted 1H-indazoles. nih.gov
N-Methylation and its Regioselectivity (N1 vs. N2)
N-alkylation of the indazole ring typically yields a mixture of N-1 and N-2 substituted products, with the regioselectivity being highly dependent on several factors. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Consequently, reactions that proceed under thermodynamic control often favor the N-1 product, while kinetically controlled conditions may favor the N-2 isomer. researchgate.netresearchgate.net
The choice of alkylating agent, base, and solvent all play a crucial role in determining the N-1/N-2 ratio. nih.gov
Reaction Conditions : Basic conditions, such as using potassium carbonate in DMF, often lead to poor selectivity, yielding mixtures of both isomers. acs.org In contrast, mildly acidic conditions can promote regioselective alkylation at the N-2 position. researchgate.netresearchgate.net The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for selective N-1 alkylation. nih.gov
Alkylating Agents : The nature of the electrophile significantly influences the outcome. For the methylation of 6-nitro-1H-indazole, dimethyl sulfate gives a nearly 1:1 mixture of N-1 and N-2 products. acs.org Methyl iodide can provide a higher proportion of the N-2 product, while diazomethane in the presence of BF₃·Et₂O strongly favors the N-1 product. acs.org Powerful methylating agents like trimethyloxonium tetrafluoroborate have been shown to give exclusively the N-2 methylated product under mild conditions. acs.org
Substituent Effects : The electronic and steric properties of substituents on the indazole ring also direct regioselectivity. Electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity. nih.gov
| Methylating Agent | Conditions | N-1 Product Yield | N-2 Product Yield |
|---|---|---|---|
| Dimethyl Sulfate | KOH, 45 °C | 42% | 44% |
| Methyl Iodide | Me₂SO, 70 °C, 5 h | 10% | 50% |
| Diazomethane | BF₃·Et₂O, 70 °C, 6 h | 75% | - |
| Trimethyloxonium tetrafluoroborate | Ethyl Acetate, RT, 5 h | - | 87% (exclusive) |
Synthetic Routes for 4-Fluoro-3-iodo-6-methyl-2H-indazole and its Analogues
The synthesis of polysubstituted indazoles such as this compound requires a carefully designed, multi-step strategy that controls the regiochemistry of each functionalization step. There are numerous general methods for constructing the core indazole scaffold, often involving the cyclization of appropriately substituted benzene (B151609) derivatives. researchgate.netresearchgate.netorganic-chemistry.org The specific challenge lies in the sequential and selective introduction of the fluoro, iodo, and methyl groups at the desired positions (C-4, C-3, and C-6, respectively) and the final regioselective methylation at the N-2 position.
Precursor Synthesis and Intermediate Derivatization
Precursor Synthesis and Cyclization : The synthesis could commence from a commercially available, substituted aniline, for example, 3-fluoro-5-methylaniline. A common method for forming the indazole ring from an aniline derivative is through diazotization followed by intramolecular cyclization. A synthetic pathway analogous to the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline, could be adapted. google.com This involves a sequence of reactions, often including protection of the amine, cyclization via diazotization, and subsequent deprotection to yield the 1H-indazole core. google.com
Regioselective C3-Iodination : Once the 4-fluoro-6-methyl-1H-indazole core is formed, the next step is the introduction of the iodine atom at the C-3 position. This can be achieved through electrophilic iodination. A well-established method involves treating the indazole with iodine (I₂) and a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. google.com This procedure is known to be effective for the C-3 iodination of the indazole ring. google.com
Regioselective N2-Methylation : The final step is the regioselective methylation to obtain the desired 2H-indazole isomer. As discussed previously (Section 2.2.3), achieving high selectivity for N-2 alkylation is critical. Based on established methodologies, using a powerful and sterically unhindered methylating agent under kinetically controlled conditions is preferable. researchgate.netresearchgate.net Employing trimethyloxonium tetrafluoroborate in a suitable solvent like ethyl acetate at room temperature would be a prime strategy, as it has been shown to provide excellent N-2 selectivity. acs.org This would lead to the target compound, this compound.
Throughout the synthesis, derivatization of intermediates may be necessary. For example, nitro groups can be used as precursors for amino groups via reduction, which can then be converted into other functionalities through diazotization reactions, providing flexibility in the synthetic design. google.com
Optimization of Reaction Conditions for Targeted Substitution Patterns
The synthesis of specifically substituted indazoles, such as this compound, necessitates precise control over reaction conditions to achieve the desired regioselectivity and yield. The strategic introduction of substituents at the C3, N2, and on the benzene ring is governed by a careful selection of reagents, catalysts, solvents, and temperature. This section explores the optimization of these parameters for key transformations leading to polysubstituted indazoles.
A primary challenge in the synthesis of 2H-indazoles is controlling the regioselectivity of N-alkylation or N-arylation. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and reactions can often lead to a mixture of N1 and N2 substituted products. The desired 2H-indazole isomer requires directing the incoming group to the N2 position. Research into the N-alkylation of the 1H-indazole scaffold has shown that the choice of base and solvent system can significantly influence the N1/N2 ratio. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. nih.gov Conversely, conditions that promote the formation of the 2H-indazole isomer are actively sought for specific applications.
Furthermore, the introduction of substituents onto the indazole ring, such as the iodine at the C3 position, is a critical step that requires optimization. Direct C-H functionalization or halogenation reactions are common strategies. For the iodination of indazoles, reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) are frequently employed. The reaction conditions, including the presence of a base and the choice of solvent, can impact the efficiency and regioselectivity of this transformation. Generally, iodination of indazoles with I₂ occurs under basic conditions, using bases like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF). chim.itmdpi.com
The following data tables illustrate the optimization of reaction conditions for key synthetic steps that would be relevant to the synthesis of this compound, based on general methodologies for substituted indazoles.
Table 1: Optimization of N2-Arylation for the Synthesis of 2-Aryl-2H-indazoles
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromobenzyl bromide | Pd(OAc)₂ | t-Bu₃PHBF₄ | Cs₂CO₃ | DMSO | 120 | 85 |
| 2 | 2-Bromobenzyl bromide | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 72 |
| 3 | 2-Bromobenzyl bromide | CuI | None | K₂CO₃ | DMF | 130 | 65 |
| 4 | 2-Chlorobenzaldehyde | Cu₂O-NP | None | NaN₃ | PEG 300 | 100 | 90 |
This table presents a summary of conditions for the palladium-catalyzed or copper-catalyzed synthesis of 2-aryl-substituted 2H-indazoles, a key step in forming the 2H-indazole core. The data is representative of typical conditions found in the literature for similar transformations. organic-chemistry.org
Table 2: Optimization of C3-Iodination of a 2H-Indazole Derivative
| Entry | Iodinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I₂ | KOH | DMF | RT | 1 | 92 |
| 2 | I₂ | K₂CO₃ | DMF | RT | 3 | 88 |
| 3 | NIS | None | CH₃CN | 80 | 2 | 75 |
| 4 | I₂ | t-BuOK | THF | RT | 1.5 | 90 |
This table illustrates the optimization of the C3-iodination of a model 2H-indazole substrate. The choice of iodinating agent and base significantly impacts the reaction efficiency. The data is based on common iodination procedures for indazoles. chim.itmdpi.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer and Regioisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. For indazole derivatives, NMR is particularly crucial for distinguishing between N1- and N2-substituted isomers, as the chemical environment of the atoms within the heterocyclic ring system is highly sensitive to the position of the substituent. nih.gov A comprehensive analysis utilizing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the complete assignment of all proton and carbon signals of 4-fluoro-3-iodo-6-methyl-2H-indazole.
The differentiation between the 2H-indazole and its potential 1H-indazole regioisomer is a key analytical challenge. In ¹H NMR, the chemical shift of the proton at position 3 (H-3) is a diagnostic indicator; in 2H-indazoles, this signal typically appears at a lower field compared to the corresponding 1H-isomers. nih.gov For this compound, the absence of a proton at the 3-position due to iodine substitution means that other signals must be used for this differentiation. The chemical shift of the N-methyl group and the protons on the benzene (B151609) ring would be indicative of the 2H-tautomer.
Furthermore, ¹⁹F NMR spectroscopy would provide a single resonance for the fluorine atom at the 4-position. The coupling of this fluorine atom with neighboring protons, particularly H-5, would exhibit a characteristic coupling constant (J-coupling), confirming its position. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the benzene ring would show coupling to the fluorine atom (nJCF), with the magnitude of the coupling constant being dependent on the number of bonds separating the atoms. These C-F couplings are invaluable for the unambiguous assignment of the carbon signals.
Interactive Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) Range | Key Couplings (J, Hz) | Structural Insights |
| ¹H | 7.0 - 8.0 (Aromatic), ~4.0 (N-CH₃), ~2.5 (Ar-CH₃) | JHH (ortho, meta), JHF (ortho, meta) | Confirms substitution pattern on the benzene ring and the presence of methyl groups. |
| ¹³C | 110 - 150 (Aromatic/Heteroaromatic), ~35 (N-CH₃), ~20 (Ar-CH₃) | JCF (ortho, meta, para) | Provides information on the carbon skeleton and the position of the fluorine substituent. |
| ¹⁹F | -110 to -130 (relative to CFCl₃) | JFH (ortho, meta) | Confirms the presence and electronic environment of the fluorine atom. |
Note: The data in the table is predictive and based on general chemical shift ranges for similar substituted indazole structures. Actual experimental data is required for definitive characterization.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the confirmation of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₆FIN₂, the theoretical exact mass can be calculated.
An experimental HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated value. This high degree of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Interactive Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆FIN₂ |
| Calculated Exact Mass [M] | 291.9560 |
| Calculated m/z for [M+H]⁺ | 292.9638 |
| Required Experimental Accuracy | < 5 ppm |
Note: The calculated values are based on the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Structural Elucidation
While NMR and HRMS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would unequivocally confirm:
The 2H-indazole tautomeric form by locating the methyl group on the N2 nitrogen atom.
The connectivity and substitution pattern of the fluoro, iodo, and methyl groups on the indazole scaffold.
The planarity of the bicyclic indazole ring system.
Intermolecular interactions, such as hydrogen bonding or stacking interactions, in the crystal lattice.
The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis. The resulting crystallographic data, including unit cell dimensions and atomic coordinates, would be deposited in a crystallographic database for public access.
Interactive Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~15.2 |
| β (°) | ~95 |
| Volume (ų) | ~950 |
| Z (molecules per unit cell) | 4 |
Note: This data is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Tautomeric Equilibria in Indazoles (1H vs. 2H)
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Quantum chemical calculations are crucial for determining the relative stability of these forms and understanding the factors that influence their equilibrium. arxiv.org Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, solution, and solid state. nih.govnih.gov
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and energy of molecules. Studies on the parent indazole molecule have consistently shown the greater stability of the 1H tautomer. For instance, MP2/6-31G** level calculations, a method related to DFT, indicate that the 1H-indazole is more stable than the 2H-indazole by approximately 3.6 kcal/mol (15 kJ/mol). researchgate.netnih.gov This energetic preference for the 1H form is a general characteristic of the indazole system. researchgate.net The substitution pattern on the benzene (B151609) ring, such as with fluoro, iodo, and methyl groups, can modulate this energy difference, but the fundamental preference for the 1H tautomer is typically retained.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1H-Indazole | MP2/6-31G | 0.0 (Reference) | researchgate.netnih.gov |
| 2H-Indazole | MP2/6-31G | +3.6 | researchgate.netnih.gov |
| 1H-Indazole | B3LYP/6-311++G(d,p) | 0.0 (Reference) | nih.gov |
| 2H-Indazole | B3LYP/6-311++G(d,p) | +3.5 (Gas Phase) | nih.gov |
| 2H-Indazole | B3LYP/6-311++G(d,p) | +3.8 (Water) | nih.gov |
The surrounding solvent environment can significantly influence the tautomeric equilibrium. mdpi.com While the 1H tautomer is often favored, specific molecular structures and solvent interactions can stabilize the 2H form. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate solvent effects. mdpi.comorientjchem.org
Studies have shown that in polar, protic solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H tautomer of substituted indazoles tends to predominate. researchgate.net Conversely, in less polar solvents such as chloroform (B151607) (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂), the 2H tautomer can be stabilized, particularly if intramolecular hydrogen bonds are possible. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor plays a critical role in stabilizing one tautomer over the other. nih.govresearchgate.net For 4-fluoro-3-iodo-6-methyl-2H-indazole, the polarity and hydrogen-bonding capability of the solvent would be key factors in determining the observable tautomeric ratio.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)
For indazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO). rsc.org
HOMO: Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor.
HOMO-LUMO Gap: A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.
In substituted indazoles, the HOMO is typically a π-orbital delocalized across the bicyclic ring system, while the LUMO is a π*-antibonding orbital. researchgate.net The specific substituents (fluoro, iodo, methyl) on the this compound molecule will influence the energies and distributions of these orbitals, thereby tuning its electronic characteristics and reactivity.
Mechanistic Insights and Reactivity Predictions via Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms involving indazoles. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For example, DFT calculations have been used to study the mechanism of the Cadogan cyclization, a method for synthesizing 2H-indazoles. nih.govacs.org These studies helped to identify key intermediates, such as 2H-indazole N-oxides, providing direct evidence for reaction pathways that were previously only theoretical. nih.gov
Similarly, computational methods can predict the regioselectivity of reactions, such as the addition of formaldehyde (B43269) to the indazole ring. nih.govacs.org Calculations can determine whether substitution is more likely to occur at the N1 or N2 position by comparing the stability of the resulting products. nih.gov For this compound, computational modeling could predict its behavior in various chemical transformations, guiding synthetic efforts and explaining observed outcomes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation of the methyl group is a key conformational feature. DFT calculations can determine the relative energies of different conformers and the energy barriers to rotation. mdpi.com
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. ljmu.ac.uk MD is particularly useful for understanding how a molecule like this compound might interact with a biological target, such as a protein. These simulations can validate the stability of a proposed binding pose obtained from molecular docking and reveal how the molecule's conformation changes within a binding site. ljmu.ac.ukrsc.org This provides a more realistic picture of the molecule's behavior in a complex biological environment.
Structure Activity Relationship Sar Methodologies
Positional and Substituent Effects on Biological Activity
The specific arrangement and nature of substituents on the indazole ring—namely the fluorine at C4, iodine at C3, and methyl group at C6, along with the N2-substitution—collectively determine the compound's pharmacological profile.
In other heterocyclic systems, which can provide insight into the potential role of C4-fluorine, its effects are also context-dependent. For instance, in a series of Rho-kinase (ROCK1) inhibitors based on a different fluorinated indazole scaffold, the presence of fluorine at C4 resulted in a compound with low potency, exhibiting an IC50 of 2500 nM. Conversely, relocating the fluorine to the C6 position in the same scaffold dramatically enhanced inhibitory potency, with an IC50 value of 14 nM nih.gov. This highlights the critical importance of positional isomerism in determining the biological effect of the fluorine substituent. The electron-withdrawing nature of fluorine at the C4 position can alter the electronic properties of the entire ring system, potentially influencing binding affinity and molecular interactions ossila.com.
Table 1: Effect of Fluorine Position on ROCK1 Inhibitory Activity
| Compound | Fluorine Position | ROCK1 IC50 (nM) |
|---|---|---|
| 51 | C4 | 2500 |
| 52 | C6 | 14 |
The C3 position of the indazole ring is a critical site for functionalization, and the presence of an iodine atom at this position is a common and influential feature in many biologically active indazoles. 3-Iodoindazoles serve as versatile synthetic intermediates, allowing for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which is a key strategy in the development of potent kinase inhibitors nih.gov.
The iodine atom itself can be a crucial part of the pharmacophore. For example, iodobenzamide derivatives of indazole have been noted for their antifungal activities nih.gov. In the context of kinase inhibition, the C3 position is frequently involved in forming key interactions within the ATP-binding pocket of the target enzyme. The development of 3-(indol-2-yl)indazoles as Checkpoint Kinase 1 (Chek1) inhibitors demonstrated that modifications originating from the C3-position are pivotal for achieving high potency nih.gov. The C3-iodo precursor allows for the strategic placement of functionalities that can engage with the kinase hinge region or other key residues, significantly impacting the compound's inhibitory profile.
C6-Methyl Group: Substitution at the C6 position of the indazole ring is a well-established strategy for modulating biological activity, particularly in the realm of kinase inhibitors. In the development of Chek1 kinase inhibitors, the introduction of various groups at the C6 position was found to be essential for optimizing both potency and selectivity nih.gov. In a separate study on 6-substituted aminoindazole derivatives as anticancer agents, SAR analysis revealed that the nature of the substituent at C6 dramatically influenced cytotoxicity against various cancer cell lines rsc.org.
Specifically, the addition of a methyl group to the phenyl ring of an indazole-based GSK-3 inhibitor was shown to cause a remarkable increase in activity, with the IC50 value improving from 3.0 µM to 0.64 µM nih.gov. This suggests that a small, lipophilic group like methyl at this position can enhance binding affinity, possibly by engaging with hydrophobic pockets in the target protein.
N2-Methyl Group: The placement of a methyl group on the N2 nitrogen of the indazole ring defines the compound as a 2H-indazole isomer. This has significant biological implications. In one study of 6-substituted aminoindazoles, relocating a methyl group from the N1 to the N2 position was found to decrease the anti-proliferative activity for most of the tested compounds. However, this was not universally true, as the N2-methyl isopropyl- and acetyl-substituted compounds retained potent activity, with one N2-methyl derivative showing a potent IC50 value of 2.5 µM against the HCT116 cancer cell line rsc.org. This indicates that the effect of N2-methylation is highly dependent on the other substituents present on the indazole core. The drug Pazopanib, a multi-kinase inhibitor, is a notable example of a biologically active 2-methyl-2H-indazole derivative, underscoring the therapeutic relevance of this scaffold.
The tautomeric state of the indazole ring, specifically whether substitution occurs at the N1 (1H-indazole) or N2 (2H-indazole) position, is a critical determinant of its biological activity and synthetic accessibility. While the 1H-indazole tautomer is generally more thermodynamically stable, selective alkylation at the N2 position is often achievable and can be kinetically favored under certain conditions nih.govwuxibiology.com.
Quantum mechanical analyses have shown that for 3-iodoindazoles in particular, the transition state energy for N2 alkylation is significantly lower than for N1 alkylation, explaining the high selectivity for N2 substitution observed experimentally researchgate.net. This synthetic accessibility makes the 2H-indazole scaffold readily available for drug discovery programs.
From a biological standpoint, both isomers have proven to be valuable. Many potent kinase inhibitors are 1H-indazoles, where the N1-H can act as a hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site ossila.com. Conversely, 2H-indazoles are also prevalent among active compounds. A study on 2-phenyl-2H-indazole derivatives revealed potent antiprotozoal activity, with the substitution pattern on the N2-phenyl ring driving the SAR bldpharm.com. This demonstrates that the N2-substituted scaffold can orient appended functionalities in a manner conducive to strong target engagement, even without the N1-H hydrogen bond donor capability.
Table 2: Antiprotozoal Activity of N2-Phenyl-2H-Indazole Derivatives against E. histolytica
| Compound | N2-Phenyl Substituent | IC50 (µM) |
|---|---|---|
| 2 | 4-chlorophenyl | < 0.050 |
| 4 | 4-methoxycarbonyl | < 0.050 |
| 11 | 3-methoxycarbonyl | < 0.050 |
| 18 | 2-methoxycarbonyl | < 0.050 |
| 20 | 2-(trifluoromethyl)phenyl | < 0.050 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent inhibition of various targets.
In one such study, Field and Gaussian-based 3D-QSAR models were developed for indazole derivatives acting as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors rsc.org. These models generate steric and electrostatic contour maps that provide a visual and quantitative framework for designing new, more potent inhibitors. The maps highlight regions where bulky groups are favored or disfavored and where electrostatic interactions (positive or negative) would enhance activity rsc.org. Similarly, 2D and 3D-QSAR studies on 5-substituted-1H-indazoles as GSK-3β inhibitors identified key descriptors like SlogP (lipophilicity), electrostatic potential, and hydrophobicity as being important for determining biological activity nih.gov.
These QSAR models, once validated, can be used to predict the activity of virtual compounds, prioritize synthetic efforts, and guide the optimization of lead candidates by ensuring that proposed modifications align with the model's requirements for enhanced biological activity acs.orgrsc.org.
Rational Design Principles Based on SAR Data
The cumulative SAR data from traditional medicinal chemistry and QSAR studies provide the foundation for rational drug design. For indazole-based inhibitors, several key design principles have emerged.
Structure-Based Design: Utilizing X-ray crystal structures of target proteins, inhibitors can be designed to achieve optimal interactions. For kinase inhibitors, the indazole scaffold is frequently designed to act as a "hinge-binder," where one of the nitrogen atoms forms a critical hydrogen bond with the backbone of the kinase hinge region ossila.com. In the rational design of FLT3 inhibitors, the indazole moiety was specifically chosen for this purpose, with molecular docking confirming its interaction with the key Cys694 residue researchgate.net.
Scaffold Hopping and Morphing: SAR data can inspire the replacement of a core scaffold with another that maintains key binding interactions while offering improved properties. In the development of FLT3 inhibitors, an isoxazole structure was successfully replaced with an indazole moiety to serve as the hinge binder, leading to a new series of potent benzimidazole-indazole compounds researchgate.net.
Molecular Hybridization: This strategy involves combining distinct pharmacophores from different active molecules to create a new hybrid compound with potentially enhanced or novel activity. This principle was used to design a series of 1H-indazole-3-amine derivatives that were evaluated for their antitumor activities ossila.com.
By integrating SAR data with computational tools and structural biology, medicinal chemists can move beyond trial-and-error approaches and rationally design indazole derivatives with a higher probability of achieving the desired therapeutic profile nih.gov.
Biological Activity Spectrum and Mechanistic Investigations
Anticancer Activity and Associated Molecular Targets
There is no available research data detailing the anticancer properties of 4-fluoro-3-iodo-6-methyl-2H-indazole. While the general class of indazole derivatives has been explored for anticancer effects, with some compounds showing activity against various cancer cell lines, these findings cannot be specifically attributed to the this compound isomer.
Kinase Inhibition Profiles
No studies have been published that profile the inhibitory activity of this compound against key kinase targets involved in cancer progression. Consequently, there is no information on its potential to inhibit Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDK), Pim Kinases, or other Tyrosine Kinases.
Enzyme Inhibition Mechanisms
The potential for this compound to act as an enzyme inhibitor, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1), has not been investigated. Research into IDO1 inhibition is an active area of cancer immunotherapy, but the role of this particular compound has not been evaluated.
Cell Cycle Modulation
Scientific literature lacks any investigation into the effects of this compound on cell cycle progression in cancer cells. Therefore, its capacity to induce cell cycle arrest at any phase, such as the G2/M checkpoint, remains unknown.
Other Pharmacological Activities and their Mechanisms of Action
Beyond the scope of oncology, there is a similar absence of research into other potential therapeutic applications for this compound.
Anti-inflammatory and Antiarthritic Mechanisms
No studies have been conducted to assess the anti-inflammatory or antiarthritic potential of this compound or to elucidate any potential mechanisms of action in these areas.
Antimicrobial and Antiviral Mechanisms
The efficacy of this compound as an antimicrobial or antiviral agent has not been reported in the scientific literature. There are no available data on its mechanisms of action against bacterial, fungal, or viral pathogens.
HIV Protease Inhibition
There is no available scientific literature detailing the inhibitory activity of This compound against HIV protease. While other heterocyclic compounds have been investigated as potential HIV protease inhibitors, this specific indazole derivative has not been the subject of such studies.
PPAR Inhibition Mechanisms
Similarly, the scientific literature lacks any investigation into the mechanisms by which This compound might interact with and inhibit Peroxisome Proliferator-Activated Receptors (PPARs). The role of indazole derivatives in this area is not well-documented, and no studies were found for this particular compound.
Antihypertensive Mechanisms
No research has been published on the antihypertensive effects or the underlying mechanisms of action for This compound . The potential for this compound to act on biological pathways relevant to blood pressure regulation remains unexplored.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-fluoro-3-iodo-6-methyl-2H-indazole relevant to medicinal chemistry?
- Methodological Answer : Critical properties include solubility (polar aprotic solvents like DMF or DMSO), thermal stability (decomposition >200°C), and reactivity (iodine substitution enables cross-coupling reactions). Stability under acidic/basic conditions should be tested via HPLC or TLC monitoring. Fluorine at position 4 enhances electronegativity, affecting π-stacking interactions in target binding. Storage at -20°C under inert atmosphere is recommended to prevent dehalogenation .
Q. What are common synthetic routes for this compound?
- Methodological Answer : A two-step approach is typical:
Indazole core formation : Cyclization of 2-fluoro-6-methylaniline derivatives via diazotization followed by intramolecular coupling.
Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C. Yields range from 45–65%, with purity confirmed by NMR (19F for fluorine, 1H for methyl group) and LC-MS .
Advanced Research Questions
Q. How can regioselective iodination at the 3-position of the indazole ring be optimized?
- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., methyl at position 6) and reaction conditions. Use of Lewis acids like BF3·Et2O directs iodination to the electron-deficient 3-position. Microwave-assisted synthesis (100°C, 30 min) improves yield to >75% compared to traditional heating. DFT calculations predict charge distribution to validate site preference .
Q. What analytical techniques resolve positional isomers in this compound?
- Methodological Answer :
- NMR : 1H NMR distinguishes isomers via coupling patterns (e.g., JFH for fluorine-proton coupling). 19F NMR detects deshielding effects from iodine’s electronegativity.
- X-ray crystallography : Resolves spatial arrangement of substituents (iodine’s van der Waals radius causes distinct lattice parameters).
- HRMS : Exact mass (±0.001 Da) confirms molecular formula and rules out alternative halogenation sites .
Q. How should conflicting biological activity data across assay systems be addressed?
- Methodological Answer :
- Assay validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., IC50 in HEK293 vs. HeLa).
- Pharmacokinetic factors : Assess metabolic stability (liver microsomes) and membrane permeability (Caco-2 assays).
- Structural analogs : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate substituent effects. Contradictions may arise from off-target interactions or assay-specific detection limits .
Q. What strategies improve solubility/bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrugs : Introduce ester groups (e.g., ethyl ester at position 1) hydrolyzed in vivo.
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations.
- Structural tweaks : Replace methyl with polar groups (e.g., hydroxymethyl) while maintaining steric bulk. MD simulations predict binding pocket compatibility .
Data Contradiction Analysis
Q. Why do kinase inhibition assays show variability for this compound?
- Methodological Answer : Variability arises from:
- ATP concentration : High ATP (1 mM) reduces apparent inhibition.
- Enzyme isoforms : Test across homologs (e.g., JAK2 vs. JAK3).
- Redox interference : Iodine’s redox activity may artifactually modulate kinase activity. Include control compounds (e.g., staurosporine) to normalize data .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile iodine byproducts.
- Waste disposal : Separate halogenated waste for incineration. Neutralize acidic reaction mixtures before disposal .
Structural Characterization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
